molecular formula C10H9ClN2 B11903759 5-Chloro-2,3-dimethylquinoxaline CAS No. 17635-27-7

5-Chloro-2,3-dimethylquinoxaline

Cat. No.: B11903759
CAS No.: 17635-27-7
M. Wt: 192.64 g/mol
InChI Key: XACYYUSRWZUNSN-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dimethylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The presence of chlorine and methyl groups in this compound enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2,3-dimethylquinoxaline can be synthesized through several methods. One common approach involves the condensation of 2,3-diaminotoluene with 1,2-dichloroethane in the presence of a base such as potassium carbonate . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.

Another method involves the cyclization of 2-chloro-3,4-dimethylbenzene-1,2-diamine with glyoxal in the presence of an acid catalyst . This reaction also requires reflux conditions and yields the desired quinoxaline derivative after purification.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-dimethylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,3-dimethylquinoxaline is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and potential for diverse applications. The combination of these substituents allows for fine-tuning of its chemical and biological properties, making it a versatile compound in research and industry .

Properties

CAS No.

17635-27-7

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

5-chloro-2,3-dimethylquinoxaline

InChI

InChI=1S/C10H9ClN2/c1-6-7(2)13-10-8(11)4-3-5-9(10)12-6/h3-5H,1-2H3

InChI Key

XACYYUSRWZUNSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC=C2Cl)C

Origin of Product

United States

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